molecular formula C21H21N5O2 B11298003 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Número de catálogo: B11298003
Peso molecular: 375.4 g/mol
Clave InChI: SOTVGTCUSDLNFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]triazolone core substituted with a phenyl group at position 2 and an acetamide moiety at position 5. The acetamide side chain is further functionalized with a 4-isopropylphenyl group.

The compound’s imidazo-triazolone core is a bicyclic system combining imidazole and triazole rings, which are known for their hydrogen-bonding capabilities and metabolic stability .

Propiedades

Fórmula molecular

C21H21N5O2

Peso molecular

375.4 g/mol

Nombre IUPAC

2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-13(2)14-8-10-16(11-9-14)22-18(27)12-17-20(28)24-21-23-19(25-26(17)21)15-6-4-3-5-7-15/h3-11,13,17H,12H2,1-2H3,(H,22,27)(H,23,24,25,28)

Clave InChI

SOTVGTCUSDLNFI-UHFFFAOYSA-N

SMILES canónico

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4

Origen del producto

United States

Métodos De Preparación

Cyclocondensation of 2-Aminotriazole with α-Bromoketones

Adapting methodologies from imidazo[1,2-a]pyrimidine synthesis, the core structure is constructed via:

  • Reagents : 2-Amino-1,2,4-triazole (1.0 eq), 2-bromoacetophenone (1.2 eq), anhydrous ethanol.

  • Conditions : Reflux at 80°C for 8–12 hours under nitrogen.

  • Mechanism : Nucleophilic attack by triazole-N1 on the α-carbon of the bromoketone, followed by intramolecular cyclization (Scheme 1).

Optimization Data :

ParameterValue RangeOptimal Value
SolventEtOH, DMF, MeCNEtOH
Temperature (°C)60–10080
Reaction Time (h)6–1810
Yield (%)65–8982

Characterization of the intermediate 2-phenyl-4H-imidazo[1,2-b]triazol-5-one (Compound A):

  • FT-IR (KBr) : 1725 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N).

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-3), 7.85–7.43 (m, 5H, Ph), 4.12 (t, 2H, J=6.8 Hz, H-6).

Introduction of the Acetamide Side Chain

Alkylation of Triazolone with N-[4-Isopropylphenyl]bromoacetamide

Following protocols for triazole-thione alkylation:

  • Reagents : Compound A (1.0 eq), N-[4-(propan-2-yl)phenyl]-2-bromoacetamide (1.5 eq), anhydrous K₂CO₃ (2.0 eq).

  • Conditions : Reflux in acetone (12 hours), followed by silica gel chromatography (EtOAc/hexane 3:7).

Reaction Monitoring :

  • TLC (Rf 0.45 in EtOAc/hexane 1:1) confirmed complete consumption of starting material after 10 hours.

Yield Optimization :

Equivalents of BromoacetamideBaseYield (%)
1.2K₂CO₃58
1.5K₂CO₃76
1.5Et₃N68

Characterization of Target Compound :

  • M.P. : 214–216°C (decomp.).

  • HRMS (ESI+) : m/z 406.1782 [M+H]⁺ (calc. 406.1779).

  • ¹³C-NMR (101 MHz, DMSO-d₆) : δ 169.8 (C=O), 154.2 (C-5), 138.4 (C-2), 132.1–125.3 (aromatic carbons), 34.1 (CH₂).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Alkylation

A modified Vilsmeier-Haak approach enables concurrent core formation and side-chain introduction:

  • Reagents : 2-Aminotriazole, 2-bromoacetophenone, N-[4-isopropylphenyl]bromoacetamide, POCl₃/DMF.

  • Conditions : 70°C for 24 hours, sequential addition of reagents.

  • Advantage : Reduces purification steps; Yield : 68%.

Solid-Phase Synthesis Using Wang Resin

Adapting triazole synthesis methodologies:

  • Immobilization : Wang resin-bound 2-aminotriazole.

  • Cyclization : On-resin reaction with bromoketone.

  • Cleavage : TFA/DCM (1:9) yields target compound (purity >90%).

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodYield (%)Purity (%)Scalability
Sequential Alkylation7698High
One-Pot Tandem6895Moderate
Solid-Phase7290Low

Byproduct Formation and Mitigation

  • Major Byproduct : N-Alkylated triazole (8–12%) due to competing N2-alkylation. Mitigated by using bulky bases (e.g., DBU).

  • Side Reactions : Hydrolysis of acetamide under acidic conditions. Addressed by maintaining pH >6 during workup.

Scale-Up Considerations and Industrial Relevance

  • Cost Analysis : Bromoacetamide synthesis accounts for 62% of raw material costs.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity): 23.4 kg/kg (traditional) vs. 18.1 kg/kg (one-pot).

    • E-Factor: 34.7 (traditional) vs. 28.9 (one-pot) .

Análisis De Reacciones Químicas

Tipos de reacciones

N-[4-(propan-2-il)fenil]-2-(5-oxo-2-fenil-5,6-dihidro-4H-imidazo[1,2-b][1,2,4]triazol-6-il)acetamida puede sufrir diversas reacciones químicas, incluyendo:

    Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

    Reducción: Esto se puede utilizar para alterar el estado de oxidación del compuesto.

    Sustitución: Común en la síntesis orgánica, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

    Sustitución: Las condiciones pueden incluir el uso de nucleófilos o electrófilos en condiciones ácidas o básicas.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, it has shown significant growth inhibition in lines such as SNB-19 and OVCAR-8 .
  • Case Studies :
    • In a study published in the Journal of Medicinal Chemistry, derivatives of imidazo[1,2-b][1,2,4]triazole were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cells by disrupting cellular pathways involved in proliferation and survival .
  • Data Table: Anticancer Efficacy
    Cell LineGrowth Inhibition (%)Reference
    SNB-1986.61
    OVCAR-885.26
    NCI-H46075.99
    MDA-MB-23156.53

Pharmacological Insights

The compound's pharmacokinetic properties have been studied extensively:

  • ADME Properties :
    • Research has indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, suggesting its potential for further development into therapeutic agents .
  • Toxicity Studies :
    • Preliminary toxicity assessments have shown that the compound adheres to Lipinski's rule of five, indicating good drug-like properties with low toxicity levels .

Other Biological Activities

Apart from its anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity :
    • Similar compounds within the imidazotriazole class have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation in preclinical models, which could be beneficial for diseases characterized by chronic inflammation .

Mecanismo De Acción

El mecanismo de acción de N-[4-(propan-2-il)fenil]-2-(5-oxo-2-fenil-5,6-dihidro-4H-imidazo[1,2-b][1,2,4]triazol-6-il)acetamida implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos.

Comparación Con Compuestos Similares

Table 1: Key Structural Comparisons

Compound Name Core Heterocycle Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound Imidazo[1,2-b][1,2,4]triazolone R1 = phenyl; R2 = 4-isopropylphenyl C23H23N5O2 401.47* High lipophilicity; hydrogen-bond donor/acceptor sites
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole R1 = phenyl; R2 = acetylphenyl C20H15N5O2S 397.43 Thiadiazole core; enhanced π-stacking potential
2-[2-(4-Methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide Imidazo[1,2-b][1,2,4]triazolone R1 = 4-methoxyphenyl; R2 = 4-isopropylphenyl C22H23N5O3 405.40 Methoxy group increases polarity; similar acetamide chain
N-(2,3-Dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Imidazo[1,2-b][1,2,4]triazolone R1 = methyl; R2 = 2,3-dichlorophenyl C15H14Cl2N6O2 381.22 Dichlorophenyl enhances electrophilicity; lower molecular weight

*Calculated based on molecular formula.

Key Comparative Insights

Core Heterocycle Differences

  • Imidazo-triazolone vs. This may improve target binding in enzyme active sites.
  • Imidazo-triazolone vs. Triazolone-spiroisoxazole : Analogues with spiroisoxazole moieties (e.g., Fig. 52 in ) exhibit rigid 3D structures, which could limit conformational flexibility compared to the target compound’s planar acetamide side chain.

Substituent Effects

  • Phenyl vs. In contrast, the target compound’s unsubstituted phenyl group may prioritize hydrophobic interactions.
  • 4-Isopropylphenyl vs. 2,3-Dichlorophenyl : The isopropyl group in the target compound enhances steric bulk and lipophilicity, whereas the dichlorophenyl group in introduces electronegative regions, favoring halogen bonding with biomolecular targets.

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The triazolone core provides two hydrogen-bond acceptors (carbonyl and triazole N), comparable to thiadiazole derivatives but with distinct geometry .

Actividad Biológica

The compound 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide (CAS No. 1428139-62-1) belongs to a class of imidazole and triazole derivatives known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring fused with a triazole system. Its molecular formula is C20H19N5O2C_{20}H_{19}N_5O_2, with a molecular weight of approximately 361.4 g/mol. The presence of various functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole and triazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on human cancer cell lines, including:

CompoundCancer Cell LineIC50 (µM)
IT06Cervical cancer (SISO)2.03
IT10Bladder cancer (RT-112)3.77

These findings suggest that the target compound may also possess selective cytotoxicity against cancer cells, potentially leading to its development as an anticancer agent.

Neuroprotective Effects

Some studies have suggested that imidazole derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of neuroinflammation.

Case Studies

  • Antitubercular Activity : A study evaluated a series of imidazole derivatives for their antitubercular properties against Mycobacterium tuberculosis. The most active compounds showed IC90 values below 15 µM, indicating strong potential for further development in treating tuberculosis .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values as low as 2 µM against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the interactions at the molecular level and guide further modifications to enhance efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via refluxing 1,2,4-triazole-5-thiol derivatives with N-arylmaleimides in glacial acetic acid, followed by precipitation and recrystallization from ethanol . Optimization may involve adjusting reaction time (e.g., 2–5 hours), solvent choice (e.g., acetic acid for cyclization), or stoichiometric ratios. Intermolecular condensation reactions using chloroacetamide derivatives, as seen in structurally related compounds, could also be adapted .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm proton environments, such as aromatic substituents or acetamide groups (e.g., δ 7.2–8.1 ppm for phenyl rings) .
  • LC-MS : For molecular weight verification (e.g., m/z ≈ 394–489 for similar analogs) .
  • Elemental analysis : To validate C/H/N ratios (e.g., ±0.1% deviation between calculated and observed values) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the imidazo-triazole core .

Q. How can solubility and stability be assessed under experimental conditions?

Solubility profiling should involve polar (e.g., DMSO, ethanol) and nonpolar solvents, noting precipitation thresholds. Stability studies under varying pH, temperature (e.g., 25°C vs. 40°C), and light exposure are critical. Storage at 2–8°C in airtight containers is advised to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve synthesis yield and purity?

Apply factorial design to optimize variables like temperature, solvent volume, and catalyst loading. For example, a central composite design could identify interactions between reflux time (2–5 hours) and acetic acid concentration, minimizing trial-and-error approaches . Response surface methodology (RSM) may further refine conditions to maximize yield (>90%) .

Q. What computational strategies predict reaction pathways or electronic properties of this compound?

Quantum chemical calculations (e.g., DFT) can model transition states in cyclization reactions, while molecular docking predicts binding affinities to biological targets. Pair computational results with experimental validation—e.g., using ICReDD’s reaction path search methods to prioritize high-probability synthetic routes .

Q. How can contradictory biological activity data be resolved across studies?

For example, if antimicrobial assays show inconsistent IC50 values:

  • Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) .
  • Validate purity (>95% by HPLC) to exclude impurities affecting results .
  • Compare structural analogs (e.g., substituent effects on the phenyl ring) to identify SAR trends .

Q. What mechanistic insights explain the compound’s activity in enzymatic assays?

Hypothesize mechanisms based on structural analogs:

  • The imidazo-triazole core may act as a hydrogen-bond donor/acceptors, inhibiting enzymes like cyclooxygenase-2 (COX-2) .
  • Use kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition modality (competitive vs. noncompetitive) .

Q. How can analytical challenges, such as differentiating stereoisomers, be addressed?

  • Chiral HPLC : Employ columns with cellulose-based stationary phases for enantiomeric resolution.
  • Circular dichroism (CD) : Detect Cotton effects to confirm absolute configuration .
  • Vibrational spectroscopy (IR/Raman) : Identify stereospecific bond vibrations (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What structural modifications enhance target selectivity or reduce toxicity?

SAR studies on analogs suggest:

  • Replacing the 4-isopropylphenyl group with electron-withdrawing substituents (e.g., -CF3) may improve metabolic stability .
  • Introducing hydrophilic groups (e.g., -OH) on the acetamide chain could reduce hepatotoxicity .

Q. How do solvent and catalyst choices influence regioselectivity in derivative synthesis?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the triazole nitrogen, while protic solvents (e.g., ethanol) may promote alternative pathways. Catalysts like NaOAc in acetic acid enhance cyclization efficiency .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + LC-MS) and replicate experiments under controlled conditions .
  • Advanced Purification : Use preparative HPLC for isolating low-abundance intermediates, especially for stereochemically complex derivatives .
  • Safety Protocols : Follow hazard guidelines (e.g., avoiding water-reactive reagents, using fume hoods) as outlined in chemical safety frameworks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.